tert-butyl N-[3-[1-(3-aminopropyl)triazol-4-yl]-1-(methanesulfonamido)-1-oxopropan-2-yl]carbamate
Description
tert-Butyl N-[3-[1-(3-aminopropyl)triazol-4-yl]-1-(methanesulfonamido)-1-oxopropan-2-yl]carbamate is a complex organic compound that features a tert-butyl group, a triazole ring, and a methanesulfonamido group
Properties
IUPAC Name |
tert-butyl N-[3-[1-(3-aminopropyl)triazol-4-yl]-1-(methanesulfonamido)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N6O5S/c1-14(2,3)25-13(22)16-11(12(21)18-26(4,23)24)8-10-9-20(19-17-10)7-5-6-15/h9,11H,5-8,15H2,1-4H3,(H,16,22)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJVNDPDKIIZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(N=N1)CCCN)C(=O)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[1-(3-aminopropyl)triazol-4-yl]-1-(methanesulfonamido)-1-oxopropan-2-yl]carbamate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Introduction of the Aminopropyl Group: This step involves the reaction of the triazole intermediate with 3-aminopropylamine.
Attachment of the Methanesulfonamido Group: This can be done by reacting the intermediate with methanesulfonyl chloride under basic conditions.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl group.
Reduction: Reduction reactions can occur at the triazole ring or the methanesulfonamido group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and methanesulfonamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the aminopropyl group.
Reduction: Reduced forms of the triazole ring or methanesulfonamido group.
Substitution: Substituted derivatives at the carbamate or methanesulfonamido groups.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Bioconjugation: The compound can be used to link biomolecules through its reactive groups.
Drug Development:
Medicine
Therapeutics: Investigated for its potential as a therapeutic agent due to its unique structure.
Diagnostics: Used in the development of diagnostic tools.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[1-(3-aminopropyl)triazol-4-yl]-1-(methanesulfonamido)-1-oxopropan-2-yl]carbamate involves its interaction with molecular targets through its functional groups. The triazole ring can participate in π-π interactions, while the aminopropyl and methanesulfonamido groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(3-hydroxypropyl)carbamate: Similar structure but with a hydroxyl group instead of the triazole and methanesulfonamido groups.
tert-Butyl N-(3-aminopropyl)carbamate: Lacks the triazole and methanesulfonamido groups.
N-(tert-Butoxycarbonyl)-3-aminopropylamine: Contains the aminopropyl group but lacks the triazole and methanesulfonamido groups.
Uniqueness
The presence of the triazole ring and methanesulfonamido group in tert-butyl N-[3-[1-(3-aminopropyl)triazol-4-yl]-1-(methanesulfonamido)-1-oxopropan-2-yl]carbamate imparts unique chemical and biological properties that are not found in the similar compounds listed above
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
